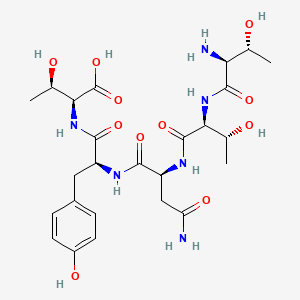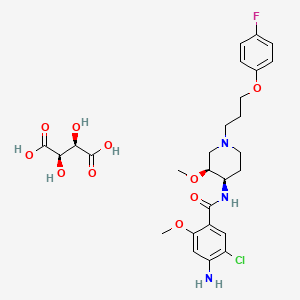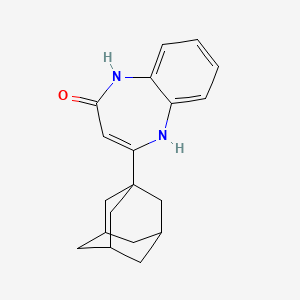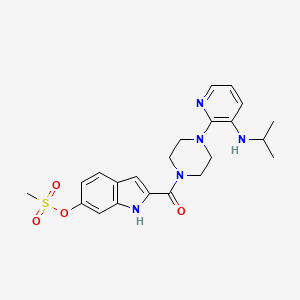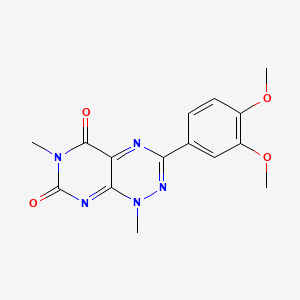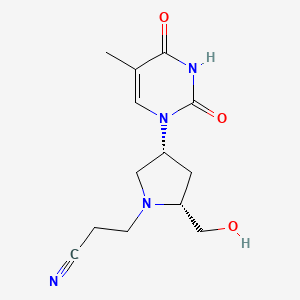
9-(2-Fluorophenyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Fluorophenyl)anthracene is an organic compound with the molecular formula C20H13F It is a derivative of anthracene, where a fluorophenyl group is attached to the ninth carbon of the anthracene structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Fluorophenyl)anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative of fluorobenzene with a halogenated anthracene. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or dimethylformamide, and a temperature range of 80-100°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of anthraquinone derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions are common, where the fluorophenyl group can be further functionalized using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated or nitrated fluorophenyl anthracene derivatives.
科学的研究の応用
Chemistry: 9-(2-Fluorophenyl)anthracene is used as a building block in organic synthesis, particularly in the development of new organic materials with specific electronic properties.
Biology: In biological research, this compound can be used as a fluorescent probe due to its strong fluorescence properties, aiding in the study of biological molecules and processes.
Medicine: While direct medical applications are limited, derivatives of this compound are being explored for their potential use in drug development, particularly in targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable photophysical properties .
作用機序
The mechanism by which 9-(2-Fluorophenyl)anthracene exerts its effects is largely dependent on its interaction with specific molecular targets. In electronic applications, its mechanism involves the efficient transfer of electrons and energy, facilitated by its conjugated structure. In biological systems, its fluorescence properties allow it to act as a probe, binding to specific biomolecules and emitting light upon excitation, thereby enabling the visualization of biological processes.
類似化合物との比較
9-Phenylanthracene: Lacks the fluorine atom, resulting in different electronic properties.
9-(4-Fluorophenyl)anthracene: The fluorine atom is positioned differently, affecting its reactivity and applications.
9,10-Diphenylanthracene: Contains two phenyl groups, leading to distinct photophysical properties.
Uniqueness: 9-(2-Fluorophenyl)anthracene is unique due to the presence of the fluorine atom in the ortho position of the phenyl ring. This fluorine atom influences the compound’s electronic distribution, enhancing its stability and reactivity in certain chemical reactions. Additionally, the fluorine atom can participate in hydrogen bonding, which can be advantageous in specific applications such as molecular recognition and binding studies.
特性
CAS番号 |
737-24-6 |
|---|---|
分子式 |
C20H13F |
分子量 |
272.3 g/mol |
IUPAC名 |
9-(2-fluorophenyl)anthracene |
InChI |
InChI=1S/C20H13F/c21-19-12-6-5-11-18(19)20-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)20/h1-13H |
InChIキー |
JAZSKWGLHUQQEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



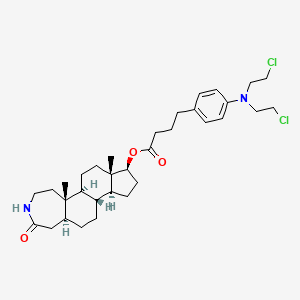
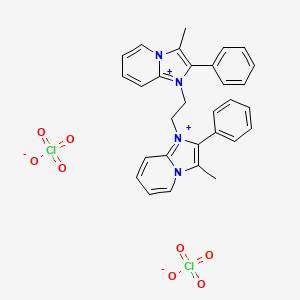
![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
